molecular formula C15H15N3O2 B3145463 p-Tolyl 4-guanidinobenzoate

p-Tolyl 4-guanidinobenzoate

Cat. No.: B3145463
M. Wt: 269.30 g/mol
InChI Key: OELAPCOUDOSGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Tolyl 4-guanidinobenzoate is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

p-Tolyl 4-guanidinobenzoate interacts with enteropeptidase, a key enzyme in the digestive system. The guanidinyl group of this compound is thought to mimic the lysine residue of the substrate, leading to enteropeptidase inhibition .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of enteropeptidase. By inhibiting this enzyme, this compound can affect protein digestion and absorption, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enteropeptidase. This binding inhibits the enzyme’s activity, leading to changes in protein digestion and potentially affecting gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits potent anti-obesity effects despite low systemic exposure following oral administration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been noted that the compound exhibits potent anti-obesity effects in diet-induced obese (DIO) rats .

Metabolic Pathways

Given its role as an enteropeptidase inhibitor, it likely interacts with enzymes involved in protein digestion .

Properties

IUPAC Name

(4-methylphenyl) 4-(diaminomethylideneamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-2-8-13(9-3-10)20-14(19)11-4-6-12(7-5-11)18-15(16)17/h2-9H,1H3,(H4,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELAPCOUDOSGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.